molecular formula C7H15NO2 B1360387 N-羟基庚酰胺 CAS No. 30406-18-9

N-羟基庚酰胺

货号 B1360387
CAS 编号: 30406-18-9
分子量: 145.2 g/mol
InChI 键: QLMPWDWLVIWORW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxyheptanamide is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as Heptanamide, N-hydroxy-, Heptanohydroxamic acid, and Enenthohydroxamic acid .


Synthesis Analysis

A series of novel N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4 (3H)-ones was designed, synthesized, and evaluated for HDAC inhibitory potency as well as cytotoxicity against three human cancer cell lines .


Molecular Structure Analysis

The molecular structure of N-Hydroxyheptanamide consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) .


Chemical Reactions Analysis

N-Hydroxyheptanamide has been evaluated for its HDAC inhibitory potency. The compounds displayed strong inhibition against the whole cell HDAC enzymes .


Physical And Chemical Properties Analysis

N-Hydroxyheptanamide has a molecular weight of 145.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 145.110278721 g/mol . The topological polar surface area of the compound is 49.3 Ų .

科学研究应用

药代动力学/药效动力学建模

研究已经探讨了药代动力学/药效动力学(PK/PD)建模在药物开发中的应用,特别是在从临床前动物模型中预测临床相关药物浓度方面。这种方法有助于从临床前研究过渡到临床试验,这对于药物开发至关重要(Kreilgaard等,2008年)

靶点分析和药物再利用

研究已经确定了某些化学基团的重要性,例如N-羟基肉桂酰胺基团,在抑制特定酶方面的作用,这可以导致药物用于不同治疗应用的再利用。例如,N-羟基肉桂酰胺衍生物对苯丙氨酸羟化酶的抑制表明在治疗酪氨酸血症等疾病方面具有潜在应用(Becher et al., 2016)

多酚化合物在健康管理中的应用

与N-羟基庚酰胺相关的羟基肉桂酸衍生物已经显示出在管理糖尿病、高脂血症和肥胖等疾病方面的潜在治疗益处。它们的抗氧化和抗炎性能使它们成为治疗与肥胖相关的健康并发症中有价值的分子(Alam et al., 2016)

水凝胶在生物医学应用中的应用

水凝胶可以包含N-羟基庚酰胺等衍生物,由于其高吸水性和柔韧性,它们在各种生物医学领域广泛应用。这些智能水凝胶可以对外部刺激(如温度和pH值)做出反应,使它们适用于组织工程、药物传递和免疫疗法等应用(Li et al., 2018)

心脏保护和抗氧化性能

对与N-羟基庚酰胺结构相关的咖啡酸和绿原酸的研究突出了它们潜在的心脏保护和抗氧化性能。这项研究可能指导治疗高血压等疾病的治疗方法(Agunloye et al., 2019)

抗癌药物的开发

研究已经集中在设计和合成新型N-羟基庚酰胺衍生物作为组蛋白去乙酰化酶抑制剂和细胞毒剂,突出了它们在抗癌药物开发中的潜力(Minh et al., 2019)

未来方向

N-Hydroxyheptanamide and its derivatives have shown potential as HDAC inhibitors, which are a class of compounds that have been used in cancer treatment . Future research could focus on further exploring the therapeutic potential of N-Hydroxyheptanamide and its derivatives, particularly their efficacy and safety in preclinical and clinical settings.

属性

IUPAC Name

N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMPWDWLVIWORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184489
Record name Heptanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyheptanamide

CAS RN

30406-18-9
Record name N-Hydroxyheptanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30406-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyheptanamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxyheptanamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxyheptanamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxyheptanamide
Reactant of Route 5
N-Hydroxyheptanamide
Reactant of Route 6
N-Hydroxyheptanamide

Citations

For This Compound
283
Citations
X Cai, HX Zhai, J Wang, J Forrester, H Qu… - Journal of medicinal …, 2010 - ACS Publications
By incorporating histone deacetylase (HDAC) inhibitory functionality into the pharmacophore of the epidermal growth factor receptor (EGFR) and human epidermal growth factor …
Number of citations: 287 pubs.acs.org
J Spencer, J Amin, R Boddiboyena, G Packham… - …, 2012 - pubs.rsc.org
… library of ferrocene-based 1,2,3-triazole-containing hydroxamic acids has been synthesised employing click chemistry: 7-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)-N-hydroxyheptanamide, 4b, …
Number of citations: 49 pubs.rsc.org
T Zhang, D Ma, D Wei, T Lu, K Yu, Z Zhang… - Anti-Cancer …, 2020 - ingentaconnect.com
… Herein, we report that 7-(4-(3-ethynylphenylamino)7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) exhibits specific anticancer effects on APL and ATO-resistant APL …
Number of citations: 6 www.ingentaconnect.com
SA Choi, PA Kwak, CK Park, KC Wang, JH Phi… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… In the present study, we evaluated the anti-cancer effects of a novel pan-HDACI, 7-ureido-N-hydroxyheptanamide derivative (CKD5), on glioblastoma cell lines and patient-derived cells. …
Number of citations: 11 www.ncbi.nlm.nih.gov
H Duan, J Wang, G Gong, X Chen, X Chen - Medicinal Chemistry …, 2023 - Springer
… Among these, the most potent compound 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide (11a) inhibited HDAC6 with IC 50 of 3.8 nM and showed 26~fold selectivity over …
Number of citations: 0 link.springer.com
T Zhang, J Wang - 2019 - ashpublications.org
… In this study, a novel pan-HDACi 7-(4-(3-Ethynylphenylamino)-7- methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) was used to tentatively to treat hematologic disease …
Number of citations: 1 ashpublications.org
NV Minh, NT Thanh, HT Lien, DTP Anh… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
… Results: It was found that the N-hydroxyheptanamide 14i and 14j were the most potent, both … The synthesis of N-hydroxyheptanamide series incorporating substituted 6-hydroxy-2-…
Number of citations: 4 www.ingentaconnect.com
QW Zhang, J Feng, JQ Li - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
Two series of SAHA-liked hydroxamate analogues were designed, synthesized and evaluated for their biological activities against nuclear HDACs. Compounds of Series I were found to …
Number of citations: 1 koreascience.kr
C De Souza, BP Chatterji - Recent patents on anti-cancer drug …, 2015 - ingentaconnect.com
… N-hydroxyheptanamide and 7-(4-(3-ethynylphenylamino)-7-methoxy-quinazolin-6-yloxy)N-hydroxyheptanamide … -6-yloxy)-N-hydroxyheptanamide has a superior pro-apoptotic activity (4…
Number of citations: 138 www.ingentaconnect.com
C Ding, S Chen, C Zhang, G Hu, W Zhang, L Li… - Bioorganic & medicinal …, 2017 - Elsevier
By merging the critical pharmacophore of EGFR/HER2 and HDAC inhibitors into one compound, a novel series of EGFR, HER-2, and HDAC multitarget inhibitors were synthesized. …
Number of citations: 55 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。